tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a diazirine-containing reagent. One common method involves the use of tert-butyl carbamate and a diazirine precursor under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the diazirine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a photoreactive probe in chemical synthesis and mechanistic studies.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions.
Industry: The compound is used in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can then interact with nearby molecules. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in photoaffinity labeling.
Comparison with Similar Compounds
- tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
- tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate
- tert-butyl carbamate
Comparison: tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate is unique due to its specific structure, which includes a diazirine ring. This structure imparts distinct photoreactive properties, making it particularly useful in photoaffinity labeling and other photochemical applications. In comparison, similar compounds may lack the diazirine ring or have different substituents, leading to variations in reactivity and applications .
Properties
Molecular Formula |
C7H13N3O2 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
tert-butyl N-(3H-diazirin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C7H13N3O2/c1-7(2,3)12-6(11)8-4-5-9-10-5/h5H,4H2,1-3H3,(H,8,11) |
InChI Key |
IGGPLNFSMWTVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1N=N1 |
Origin of Product |
United States |
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